rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate
Description
rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate: is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl (3aR,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-18-14(17)15-11-16(10-13(15)7-8-19-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15+/m1/s1 |
InChI Key |
QOVISSIWMNGQPH-HIFRSBDPSA-N |
Isomeric SMILES |
COC(=O)[C@]12CN(C[C@H]1CCO2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C12CN(CC1CCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyrrole ring system and the introduction of the benzyl group. Common reagents used in these reactions include benzyl bromide, sodium hydride, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate
- rac-methyl (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate
- rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate
Uniqueness
rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate is unique due to its specific structural features, such as the presence of the benzyl group and the furo[2,3-c]pyrrole ring system. These features can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate (CAS Number: 2381531-55-9) is a synthetic organic molecule with potential biological activities. Its molecular formula is C15H19NO3, and it has a molecular weight of approximately 261.32 g/mol. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 2381531-55-9 |
| LogP | Not specified |
| Polar Surface Area | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit antioxidant and anti-inflammatory properties.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies :
- In Vivo Studies :
- Pharmacological Profiling :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate?
- Methodology : The synthesis involves constructing the fused furo-pyrrolidine core with stereochemical control. A plausible route includes:
Ring formation : Cyclization of a diol or amino alcohol precursor under acidic conditions to form the furo-pyrrolidine scaffold.
Stereochemical control : Use of chiral catalysts or auxiliaries (e.g., tert-butyl carbamate groups ) to enforce the (3aR,6aR) configuration.
Functionalization : Benzyl group introduction via alkylation or reductive amination.
- Key parameters : Monitor reaction temperature, solvent polarity, and protecting group strategies to avoid racemization.
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for fused ring systems).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (261.32 g/mol ).
- Chiral HPLC : To resolve enantiomers and confirm the rac-mixture (if applicable).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards .
- Engineering controls : Use fume hoods to minimize inhalation risks.
- Waste disposal : Neutralize acidic/basic byproducts before disposal.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing stereoisomers of this compound?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict stereochemical outcomes .
- Reaction path screening : Tools like the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for ring closure or benzylation.
- Feedback loops : Integrate experimental data (e.g., failed conditions) to refine computational models iteratively .
Q. What strategies ensure stereochemical fidelity during large-scale synthesis?
- Methodology :
- Asymmetric catalysis : Employ chiral palladium or organocatalysts to enforce the (3aR,6aR) configuration.
- Crystallization-induced dynamic resolution : Leverage diastereomeric salt formation to enrich desired stereoisomers.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect racemization in real time.
Q. How can structure-activity relationship (SAR) studies guide modifications to this compound’s benzyl group?
- Methodology :
- Virtual screening : Replace the benzyl group with bioisosteres (e.g., pyridyl, thiophenyl) and predict binding affinity using molecular docking .
- Synthetic diversification : Prepare analogs via Suzuki-Miyaura coupling or click chemistry.
- Biological assays : Test analogs against target receptors (e.g., GPCRs or kinases) to correlate substituent effects with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
